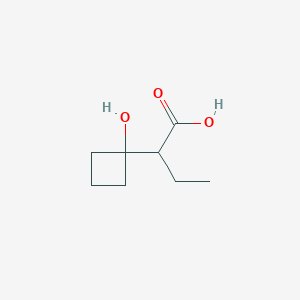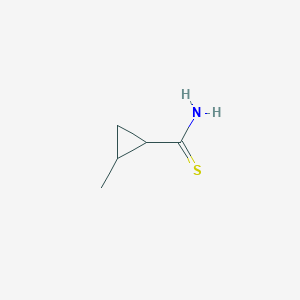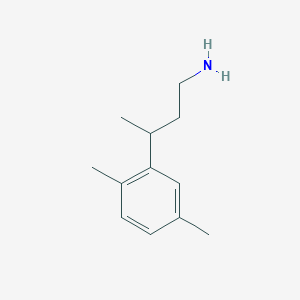
3-(2,5-Dimethylphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of butanamine, featuring a 2,5-dimethylphenyl group attached to the third carbon of the butanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenylacetonitrile with butyl bromide, followed by reduction of the nitrile group to the corresponding amine. This process typically requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method offers the advantage of scalability and efficiency, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine oxidases, influencing the metabolism of biogenic amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylamine: A simpler aliphatic amine with similar reactivity but lacking the aromatic ring.
2,5-Dimethylphenethylamine: Shares the aromatic ring but has a different alkyl chain structure.
Phenylbutanamine: Similar structure but without the methyl groups on the aromatic ring.
Uniqueness
3-(2,5-Dimethylphenyl)butan-1-amine is unique due to the presence of both the 2,5-dimethylphenyl group and the butanamine chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
3-(2,5-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9-4-5-10(2)12(8-9)11(3)6-7-13/h4-5,8,11H,6-7,13H2,1-3H3 |
InChI-Schlüssel |
YXPKPYKXPSAHEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


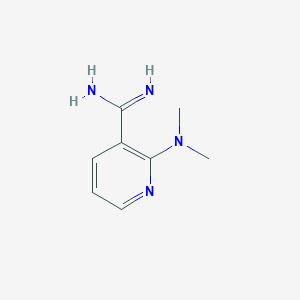



![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)

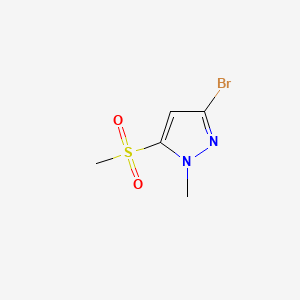

amine, Mixture of diastereomers](/img/structure/B15323237.png)

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)

